molecular formula C6H3ClIN3 B6305469 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1935611-12-3

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6305469
CAS No.: 1935611-12-3
M. Wt: 279.46 g/mol
InChI Key: SKHZLSNDCJWOPC-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with chlorine and iodine substituents at the 6 and 3 positions, respectively.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with iodine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,3-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHZLSNDCJWOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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